

4-Bromo-2-chlorophenol- $^{13}\text{C}_6$ structure elucidation

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Compound of Interest

Compound Name: 4-Bromo-2-chlorophenol- $^{13}\text{C}_6$

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An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2-chlorophenol- $^{13}\text{C}_6$

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 4-Bromo-2-chlorophenol and its stable isotope-labeled (SIL) variant, 4-Bromo-2-chlorophenol- $^{13}\text{C}_6$. The inclusion of the $^{13}\text{C}_6$ -labeled analogue is particularly relevant for its application as an internal standard in quantitative mass spectrometry-based assays, such as in metabolic studies or environmental analysis.

Compound Overview

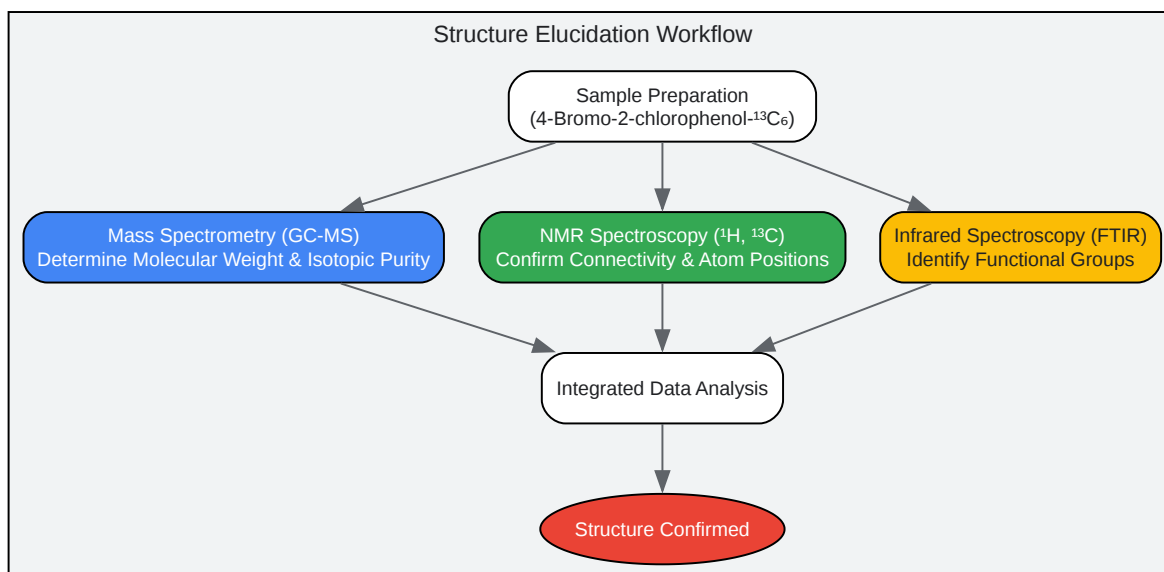
4-Bromo-2-chlorophenol is a halogenated phenol.[1][2] Its $^{13}\text{C}_6$ isotopologue, where all six carbon atoms of the benzene ring are replaced with the ^{13}C isotope, is chemically identical but physically distinguishable by its mass.[3] This mass shift is the basis of its utility in isotope dilution mass spectrometry.

Key Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₆ H ₄ BrClO (Unlabeled) / ¹³ C ₆ H ₄ BrClO (Labeled)	[1][4]
Molecular Weight	207.45 g/mol (Unlabeled) / 213.45 g/mol (Labeled)	[1][4]
Monoisotopic Mass	205.91341 Da (Unlabeled) / 211.93356 Da (Labeled)	[1]
Appearance	Colorless crystals or fibers	
Melting Point	47-49 °C	
Boiling Point	232-235 °C	
IUPAC Name	4-bromo-2-chlorophenol	[1]
CAS Number	3964-56-5	[1][4]

Analytical Workflow for Structure Elucidation

The structural confirmation of 4-Bromo-2-chlorophenol-¹³C₆ involves a multi-technique approach. The general workflow integrates mass spectrometry (MS) to confirm the molecular weight and isotopic incorporation, nuclear magnetic resonance (NMR) spectroscopy to define the molecular skeleton and substituent positions, and infrared (IR) spectroscopy to identify functional groups.



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Caption: A logical workflow for the structural elucidation of 4-Bromo-2-chlorophenol-¹³C₆.

Molecular Structure and Atom Numbering

The unambiguous assignment of spectroscopic signals requires a standardized numbering scheme for the atoms in the molecule.

Caption: Molecular structure of 4-Bromo-2-chlorophenol with IUPAC numbering.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and the successful incorporation of the six ¹³C atoms. The presence of bromine and chlorine, both with significant natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a characteristic isotopic cluster for the molecular ion (M⁺).

Expected Mass Spectrometry Data

Compound	Ion	Expected m/z (Most Abundant)	Key Isotopic Peaks (m/z)
Unlabeled	[M] ⁺	206	206, 208, 210
¹³ C ₆ -Labeled	[M] ⁺	212	212, 214, 216

Note: The m/z values correspond to the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl). The isotopic peaks reflect combinations of ⁸¹Br and ³⁷Cl.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
- Instrument Setup:
 - GC Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Injection: Inject 1 µL of the sample in splitless mode. Set injector temperature to 250°C.
 - Oven Program: Hold at 70°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
- MS Setup:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: Scan from m/z 40 to 300.
 - Ion Source Temperature: 230°C.

- Transfer Line Temperature: 280°C.
- Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak. Verify the molecular ion cluster and fragmentation pattern against a spectral library or theoretical prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive information about the carbon skeleton and the position of substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number and environment of the protons on the aromatic ring. For the ¹³C₆-labeled compound, the proton signals will exhibit additional coupling to the ¹³C atoms they are attached to, as well as two- and three-bond couplings to other ¹³C atoms, which can lead to more complex multiplets compared to the unlabeled analogue.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	~7.4	d	J(H6-H5) ≈ 2.5
H-5	~7.2	dd	J(H5-H3) ≈ 8.5, J(H5-H6) ≈ 2.5
H-3	~6.9	d	J(H3-H5) ≈ 8.5
OH	~5.5	s (broad)	-

¹³C NMR Spectroscopy

For the ¹³C₆-labeled compound, every carbon atom is NMR-active. A standard broadband proton-decoupled ¹³C NMR spectrum will show six distinct signals, whose chemical shifts are indicative of their electronic environment. The ¹³C-¹³C coupling will be present but is often complex and may not be resolved into simple multiplets without specialized experiments.

Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz)

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-1	~150
C-2	~120
C-3	~118
C-4	~115
C-5	~132
C-6	~129

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field strength.
 - Experiment: Standard proton experiment (zg30 pulse program or equivalent).
 - Parameters: Acquisition time ~3-4 s, relaxation delay ~2 s, 16-32 scans.
 - Referencing: Reference the spectrum to the residual solvent signal (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz (corresponding to 400 MHz ^1H).
 - Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).
 - Parameters: Acquisition time ~1-2 s, relaxation delay ~2-5 s, 512-2048 scans (or more, as ^{13}C has lower natural sensitivity, though this is mitigated by 100% enrichment).

- Referencing: Reference the spectrum to the solvent signal (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The substitution of ^{12}C with the heavier ^{13}C isotope will cause a slight shift (~4%) to lower wavenumbers for vibrations involving carbon atoms (e.g., C-O stretch, aromatic C=C stretches).

Characteristic IR Absorption Bands

Functional Group	Vibration	Expected Wavenumber (cm^{-1}) (Unlabeled)	Expected Shift for $^{13}\text{C}_6$
O-H	Stretching	3200-3600 (broad)	None
C-H (aromatic)	Stretching	3000-3100	Minor
C=C (aromatic)	Stretching	1450-1600	Shift to lower cm^{-1}
C-O	Stretching	~1230	Shift to lower cm^{-1}
C-Br	Stretching	500-600	Shift to lower cm^{-1}
C-Cl	Stretching	700-800	Shift to lower cm^{-1}

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

- Instrument Setup: Perform a background scan to account for atmospheric H_2O and CO_2 .
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
- Measurement: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm^{-1} over a range of 4000-400 cm^{-1} .

- **Data Processing:** Perform an ATR correction if necessary and analyze the peak positions and intensities.

By integrating the data from these orthogonal analytical techniques, the chemical structure, isotopic enrichment, and purity of 4-Bromo-2-chlorophenol- $^{13}\text{C}_6$ can be unequivocally confirmed, ensuring its suitability for high-sensitivity applications in research and development.

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